In-depth Technical Guide: The Structure and Application of Tos-PEG4-CH2CO2H
In-depth Technical Guide: The Structure and Application of Tos-PEG4-CH2CO2H
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Tos-PEG4-CH2CO2H. It details its core structure, physicochemical properties, and its application in bioconjugation, with a focus on its role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs).
Core Structure and Functional Components
Tos-PEG4-CH2CO2H is a versatile crosslinker comprised of three key chemical moieties. Its structure allows for a controlled, sequential conjugation of different molecules.[1]
-
Tosyl (Tos) Group : A p-toluenesulfonyl group that serves as an excellent leaving group for nucleophilic substitution reactions.[2][3] This functional end readily reacts with nucleophiles such as thiols, amines, and hydroxyl groups.[3]
-
PEG4 Spacer : A tetraethylene glycol spacer. This hydrophilic chain increases the overall water solubility of the molecule and the resulting conjugate.[2][4][5] Furthermore, the PEG spacer provides flexibility and reduces steric hindrance during conjugation, while also helping to minimize non-specific binding and potentially reducing the immunogenicity of the conjugated biomolecule.[1]
-
Carboxylic Acid (-CH2CO2H) : A terminal carboxymethyl group. This functional end can be activated to react specifically with primary amines (e.g., on the N-terminus of a protein or the side chain of a lysine residue) to form a highly stable amide bond.[1][2][5]
This heterobifunctional design is instrumental in complex bioconjugation strategies, including PEGylation and the synthesis of ADCs and PROTACs (Proteolysis Targeting Chimeras).[1][6]
Physicochemical and Quantitative Data
The key properties of Tos-PEG4-CH2CO2H are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Name | Tos-PEG4-CH2CO2H | [2] |
| CAS Number | 1581248-63-6 | [2][7] |
| Molecular Formula | C15H22O8S | [2][5] |
| Molecular Weight (MW) | 362.4 g/mol | [2][5] |
| Purity | Typically ≥98% | [2][3] |
| Solubility | Soluble in DCM; PEG spacer enhances aqueous solubility | [2] |
| Storage Conditions | -20°C, sealed in a dry environment | [2][7] |
Experimental Protocol: Conjugation to a Primary Amine
This protocol details a standard two-step procedure for conjugating the carboxylic acid moiety of Tos-PEG4-CH2CO2H to a primary amine-containing biomolecule (e.g., an antibody, protein, or peptide) using carbodiimide chemistry.
Materials and Buffers
-
Tos-PEG4-CH2CO2H
-
Amine-containing biomolecule (e.g., antibody at 1-10 mg/mL)
-
Activation Buffer : 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[3][8]
-
Coupling Buffer : Phosphate-buffered saline (PBS), pH 7.2-7.5.[7][8]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Buffer : 1 M Tris or Glycine, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification equipment (e.g., size-exclusion chromatography columns)
Step 1: Activation of Tos-PEG4-CH2CO2H
This step converts the terminal carboxylic acid into a more stable, amine-reactive NHS ester.[9]
-
Preparation : Allow all reagents to equilibrate to room temperature before use. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO immediately prior to the reaction.
-
Reaction Setup : Dissolve Tos-PEG4-CH2CO2H in Activation Buffer.
-
Activation : Add EDC and NHS (or Sulfo-NHS) to the linker solution. A 1.5 to 5-fold molar excess of EDC and NHS over the linker is a common starting point.[3][7]
-
Incubation : Allow the reaction to proceed for 15-30 minutes at room temperature with gentle mixing.[7][9] The activated Tos-PEG4-NHS ester should be used immediately.
Step 2: Conjugation to Amine-Containing Biomolecule
-
Biomolecule Preparation : Ensure the target biomolecule is in the Coupling Buffer. The buffer must be free of extraneous primary amines (e.g., Tris).
-
Conjugation Reaction : Immediately add the activated Tos-PEG4-NHS ester solution from Step 1 to the biomolecule solution. A 10 to 20-fold molar excess of the activated linker to the biomolecule is a typical starting ratio, though this should be optimized for the specific application.[2][7]
-
Incubation : Let the reaction proceed for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[2][7]
-
Quenching : Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes to hydrolyze any unreacted NHS esters.[3]
-
Purification : Remove unreacted linker and byproducts to purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.
Application in Antibody-Drug Conjugate (ADC) Development
In the context of ADCs, a linker like Tos-PEG4-CH2CO2H is used to attach a potent cytotoxic payload to a monoclonal antibody (mAb). The resulting ADC is designed to selectively deliver the payload to cancer cells.[10]
General Mechanism of Action
-
Targeting : The mAb component of the ADC binds specifically to a tumor-associated antigen on the surface of a cancer cell.[1][10]
-
Internalization : The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[4][11]
-
Trafficking & Payload Release : The complex is trafficked through endosomes to lysosomes. Inside the acidic environment of the lysosome, the ADC is degraded, releasing the cytotoxic payload.[1][11]
-
Induction of Cell Death : The freed payload diffuses into the cytoplasm and/or nucleus, where it engages its intracellular target (e.g., microtubules or DNA), ultimately inducing apoptosis and cell death.[10][11]
-
Bystander Effect : If the payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen, a phenomenon known as the bystander effect.[1][12]
References
- 1. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bioivt.com [bioivt.com]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
